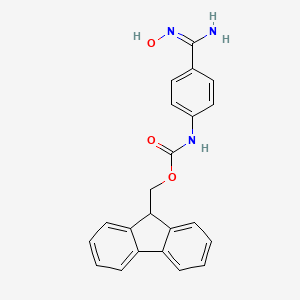
4-(Fmoc-amino)benzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fmoc-amino)benzamidoxime is a chemical compound with the molecular formula C22H19N3O3. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group, which is further linked to a benzamidoxime moiety. This compound is primarily used in organic synthesis and peptide chemistry due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)benzamidoxime typically involves the protection of an amino group with the Fmoc group. One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The benzamidoxime moiety can be introduced through subsequent reactions involving benzamidoxime derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Fmoc-amino)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The benzamidoxime moiety can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the benzamidoxime to amine derivatives.
Substitution: The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to expose the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Exposure of the free amino group after Fmoc deprotection.
Scientific Research Applications
4-(Fmoc-amino)benzamidoxime has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-(Fmoc-amino)benzamidoxime primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during synthesis. It can be selectively removed under basic conditions, allowing for the stepwise assembly of peptides . The benzamidoxime moiety can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-amino-4-methoxybenzoic acid
- 2-(Fmoc-amino)-5-methyl-4-phenylthiazole
- 2-(4-Boc-1-piperazinyl)benzamidoxime
Uniqueness
4-(Fmoc-amino)benzamidoxime is unique due to the presence of both the Fmoc protecting group and the benzamidoxime moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry, providing both protection and reactivity in a single molecule.
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]carbamate |
InChI |
InChI=1S/C22H19N3O3/c23-21(25-27)14-9-11-15(12-10-14)24-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,27H,13H2,(H2,23,25)(H,24,26) |
InChI Key |
KRYNNWTWOXXABM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)
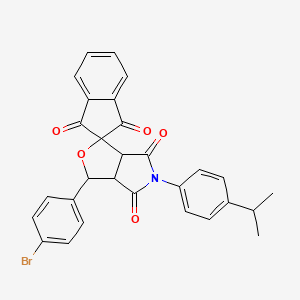
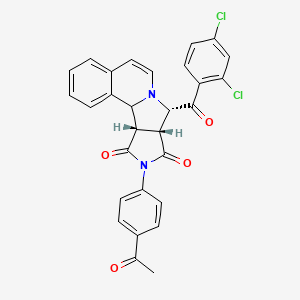
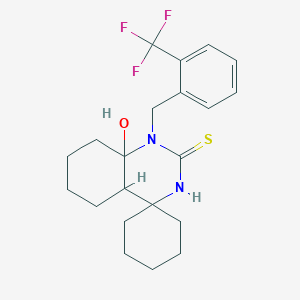
![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
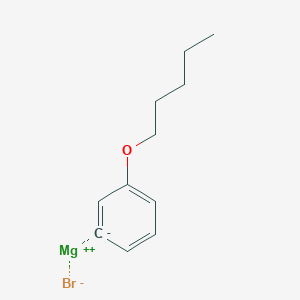
![4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline](/img/structure/B12640342.png)
![N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide](/img/structure/B12640343.png)
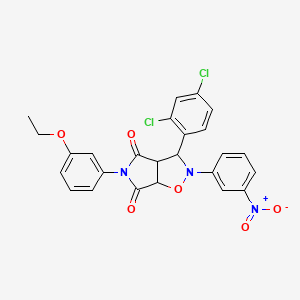
![6-(2,4-Dichlorophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12640357.png)
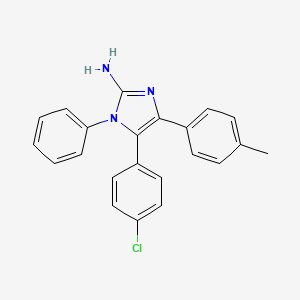
![(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12640364.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(4-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12640369.png)
